Idalopirdine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Idalopirdine hydrochloride, also known as Lu AE58054 Hydrochloride, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor . The 5-HT6 receptor subtype is primarily expressed in the brain, particularly in the cerebral cortex and hippocampus .
Mode of Action
As a 5-HT6 receptor antagonist, this compound blocks the action of serotonin, a neurotransmitter, at these receptors . This blockade is thought to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission . This interaction with its targets leads to changes in neurotransmission, which may have potential therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia .
Biochemical Pathways
It is known that the 5-ht6 receptor plays a role in cognitive impairments associated with conditions like schizophrenia and alzheimer’s disease . By antagonizing this receptor, this compound may influence these pathways and their downstream effects.
Pharmacokinetics
It has been used in trials studying cognition, schizophrenia, and alzheimer’s disease , suggesting that it has some degree of bioavailability
Result of Action
It has been used in trials studying the treatment of cognition, schizophrenia, and alzheimer’s disease . In animal models, this compound has shown the ability to dose-dependently reverse deficits in cognitive impairment .
Action Environment
One study found that this compound significantly reduced caloric intake and prevented the development of obesity in rats fed a high-calorie diet . This suggests that dietary factors may influence the drug’s action.
Biochemical Analysis
Biochemical Properties
Idalopirdine hydrochloride interacts with the 5-HT6 receptor, a subtype of the serotonin receptor . The interaction between this compound and the 5-HT6 receptor is of a competitive nature, meaning that it binds to the same site as the natural ligand, serotonin .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the 5-HT6 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT6 receptor, acting as an antagonist . This means it prevents the activation of the receptor by serotonin, thereby inhibiting the downstream effects of receptor activation .
Temporal Effects in Laboratory Settings
It has been used in clinical trials for the treatment of cognition, schizophrenia, and Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to reduce food intake and prevent the development of obesity in rats .
Metabolic Pathways
As a 5-HT6 receptor antagonist, it is likely to be involved in the serotonin signaling pathway .
Transport and Distribution
As a small molecule, it is likely to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
As a 5-HT6 receptor antagonist, it is likely to be found wherever these receptors are located, which includes various regions of the brain .
Preparation Methods
The preparation of LuAE58054 involves several synthetic routes and reaction conditions. One method includes the synthesis of its hydrochloride crystal forms, which are essential for its stability and efficacy. The preparation of LuAE58054 hydrochloride crystal form A involves specific solvents and reaction conditions to achieve the desired crystal structure . Industrial production methods focus on optimizing these conditions to ensure high yield and purity.
Chemical Reactions Analysis
LuAE58054 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially affecting its efficacy.
Reduction: This reaction can alter the compound’s functional groups, impacting its activity.
Substitution: Common reagents used in these reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
LuAE58054 has several scientific research applications:
Chemistry: It is used to study the properties and reactions of serotonin receptor antagonists.
Biology: Research focuses on its effects on neurotransmission and cognitive function.
Medicine: Clinical trials have explored its potential as an adjunctive therapy for Alzheimer’s disease and schizophrenia
Industry: Its potential use in developing new therapeutic agents for cognitive disorders and obesity is being investigated
Comparison with Similar Compounds
LuAE58054 is unique compared to other serotonin 5-hydroxytryptamine-6 receptor antagonists due to its high selectivity and efficacy. Similar compounds include:
SB-742457: Another serotonin 5-hydroxytryptamine-6 receptor antagonist studied for cognitive enhancement.
PF-05212377: A compound with similar receptor affinity and potential therapeutic applications.
SUVN-502: Another selective antagonist with ongoing research in cognitive disorders
LuAE58054 stands out due to its extensive clinical trials and promising results in improving cognitive function and reducing body weight.
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F5N2O.ClH/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23;/h1-5,8-9,11,19,26-27H,6-7,10,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOQNPANAFXKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610494 | |
Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467458-02-2 | |
Record name | 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467458-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idalopirdine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467458022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDALOPIRDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545BT5182Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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